molecular formula C24H25N3O2S B15233463 N-{3-[benzyl(methyl)amino]propyl}-8-methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide

N-{3-[benzyl(methyl)amino]propyl}-8-methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide

Cat. No.: B15233463
M. Wt: 419.5 g/mol
InChI Key: ZXZMGNTZGFSYNO-UHFFFAOYSA-N
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Description

N-{3-[benzyl(methyl)amino]propyl}-8-methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[benzyl(methyl)amino]propyl}-8-methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide typically involves multiple stepsKey reactions in this synthesis may include Friedel-Crafts acylation, nucleophilic substitution, and amide formation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts for key reactions.

Chemical Reactions Analysis

Types of Reactions

N-{3-[benzyl(methyl)amino]propyl}-8-methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions will vary depending on the specific transformation desired but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups onto the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-{3-[benzyl(methyl)amino]propyl}-8-methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide exerts its effects will depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This could involve binding to the active site of an enzyme, altering its conformation, or blocking the interaction of a receptor with its ligand .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{3-[benzyl(methyl)amino]propyl}-8-methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide include other thienoquinoline derivatives and compounds with similar functional groups, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups and the specific arrangement of these groups within the molecule.

Properties

Molecular Formula

C24H25N3O2S

Molecular Weight

419.5 g/mol

IUPAC Name

N-[3-[benzyl(methyl)amino]propyl]-8-methyl-4-oxo-5H-thieno[3,2-c]quinoline-2-carboxamide

InChI

InChI=1S/C24H25N3O2S/c1-16-9-10-20-18(13-16)22-19(23(28)26-20)14-21(30-22)24(29)25-11-6-12-27(2)15-17-7-4-3-5-8-17/h3-5,7-10,13-14H,6,11-12,15H2,1-2H3,(H,25,29)(H,26,28)

InChI Key

ZXZMGNTZGFSYNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C3=C2SC(=C3)C(=O)NCCCN(C)CC4=CC=CC=C4

Origin of Product

United States

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